Antagonist G is an anticancer peptide; a broad spectrum neuropeptide growth factor antagonist.
Related Compounds
Substance P (SP)
Relevance: Substance P is the parent peptide of Antagonist G, which is a modified analog of the 6-11 fragment of Substance P []. Antagonist G was designed to antagonize the effects of Substance P and other neuropeptide growth factors implicated in the progression of SCLC and other cancers [, ].
[D-Arg6,D-Trp7'9,NmePhe8]-Substance P (6-11)
Compound Description: This compound is another substance P analog, structurally similar to Antagonist G. It exhibits growth inhibitory effects against various cancer cell lines, including SCLC, NSCLC, colorectal, and ovarian cancer cells, with a mean IC50 value of 33 µM [].
Relevance: This compound is closely related to Antagonist G in structure and function. Both act as broad-spectrum antagonists of neuropeptide growth factors, inhibiting the growth of several cancer cell lines []. The similar activity profiles suggest that these compounds share a common mechanism of action, likely involving the antagonism of neuropeptide receptors.
DMePhe-DTrp-Phe-DTrp-Leu-NH2
Compound Description: This short peptide is a lead compound in the development of novel SP analogs with improved potency and bioavailability compared to earlier analogs [].
Relevance: This compound represents a structurally simplified analog of Antagonist G. Despite its shorter sequence, it retains cytotoxic activity against SCLC cell lines, indicating that the key pharmacophores for activity are preserved []. This compound serves as a foundation for further structural optimization to enhance its anticancer properties.
DMePhe-DTrp-Phe-DTrp(N-tert-prenyl)-Leu-NH2
Compound Description: This peptide is a derivative of the lead compound DMePhe-DTrp-Phe-DTrp-Leu-NH2 with improved cytotoxicity against SCLC cell lines. This compound was one of the earliest potent candidates identified in the study [].
Relevance: This compound is structurally related to Antagonist G and highlights the impact of introducing a prenyl group to the D-Trp residue near the C-terminal. This modification significantly enhances its cytotoxic activity against SCLC cells compared to the unmodified lead compound [].
DMePhe-DTrp(N-butyl)-Phe-DTrp-Leu-NH2 (29)
Compound Description: This compound is another derivative of DMePhe-DTrp-Phe-DTrp-Leu-NH2. Modifications include a butyl group added to the indole nitrogen of the D-Trp residue near the C-terminal. This analog showed higher potency than the lead compound, with an IC50 of 1.0 µM against H69 cells and 1.4 µM against DMS79 cells. This compound also demonstrated improved stability in mouse plasma and liver microsomes [].
Relevance: This compound demonstrates the significance of N-terminal modifications in SP analogs for enhancing potency against SCLC. Its improved stability in biological matrices suggests a potential for better in vivo performance compared to Antagonist G [].
Compound Description: This potent peptide is a further optimization of compound 29, incorporating a second D-Trp(N-butyl) residue. This modification resulted in even higher potency, achieving an IC50 of 0.6 µM against H69 cells and 2.3 µM against DMS79 cells [].
Relevance: This compound underscores the importance of the D-Trp(N-butyl) modification for enhancing the anticancer activity of Antagonist G analogs. Its remarkable potency against SCLC cells, even surpassing that of compound 29, makes it a promising candidate for further preclinical development [].
H-Arg-D-Trp-N(me)Phe-D-Trp-Leu-Met-NH2
Compound Description: This peptide, also structurally similar to Antagonist G, has been investigated for its potential in targeted drug delivery. Studies demonstrated its ability to enhance the cellular uptake and cytotoxicity of liposomal doxorubicin in a variant SCLC cell line (H82) [].
Relevance: This compound showcases the potential of using Antagonist G-like peptides for targeted therapy. By conjugating this peptide to drug carriers like liposomes, researchers aim to improve the delivery of anticancer agents specifically to tumor cells, potentially enhancing efficacy and reducing off-target effects [].
D-Trp Derivatives with Indole Nitrogen Substituents
Compound Description: Researchers synthesized a series of D-Trp derivatives with various alkyl, alkynyl, and aryl substituents on the indole nitrogen []. These derivatives were used as building blocks for synthesizing novel SP analogs.
Relevance: These D-Trp derivatives represent a library of building blocks that were used to systematically explore the structure-activity relationships of Antagonist G analogs []. By incorporating different substituents, researchers aimed to identify modifications that improve potency, stability, and other pharmacological properties crucial for developing more effective anticancer peptides.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AMG 548 is an inhibitor of p38α MAPK (Ki = 0.5 nM). It is selective for p38α over p38γ, p38δ, JNK1, JNK2, and JNK3 (Kis = 2,600, 4,100, 11,480, 39, and 61 nM, respectively) and is greater than 1,000-fold selective over a panel of 36 additional kinases but also inhibits p38β (Ki = 3.6 nM). AMG 548 inhibits LPS-induced production of TNF-α and IL-1β in isolated human whole blood (IC50s = 3 and 7 nM, respectively). AMG-548 is a potent and selective inhibitor of p38α. It displays >1000-fold selectivity against 36 other kinases, and it inhibits whole blood LPS-stimulated TNFα. AMG-548 has shown to be efficacious in acute and chronic models of arthritis.
AMG 517 is an antagonist of transient receptor potential vanilloid 1 (TRPV1; IC50 = 0.9 nM). It inhibits mechanical and thermal allodynia in a rat model of burn injury when administered intrathecally at a dose of 165 µg. AMG 517 (150 and 300 µg/kg) also reverses increases in the level of calcitonin gene-related peptide (CGRP) and increases expression of GFAP and GAP-43 in the dorsal horn of the spinal cord, as well as enhances axonal regeneration in a rat model of sciatic nerve transection injury. AMG 517 is a potent and selective TRPV1 antagonist, and antagonizes capsaicin, proton, and heat activation of TRPV1. The transient receptor potential vanilloid-1 (TRPV1) channel plays a suppressive role in the systemic inflammatory response syndrome (SIRS) by inhibiting production of tumor necrosis factor (TNF)α and possibly by other mechanisms. TRPV1 antagonists, widely viewed as new-generation painkillers, may decrease the resistance of older patients to infection and sepsis.
AMG-628, (S)-, is the S isomer of AMG-628 --- a potent, ATP-competitive inhibitor of Raf kinases. AMG-628 displays selectivity for Raf kinases and inhibits activation of tyrosine protein kinases such as VEGFR2, Lyn, Flt1 and Fms. AMG-628 has shown to inhibit growth, and induces cell cycle arrest and apoptosis in colon and melanoma cell lines with the B-RafV600E mutation.
AMG-628, (R)- is the R isomer of AMG-628 --- a potent, ATP-competitive inhibitor of Raf kinases. AMG-628 displays selectivity for Raf kinases and inhibits activation of tyrosine protein kinases such as VEGFR2, Lyn, Flt1 and Fms. AMG-628 has shown to inhibit growth, and induces cell cycle arrest and apoptosis in colon and melanoma cell lines with the B-RafV600E mutation.